molecular formula C17H15Cl4NO6 B8215657 (2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid

(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid

Cat. No.: B8215657
M. Wt: 471.1 g/mol
InChI Key: CPMVKJGZIMFCES-LURJTMIESA-N
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Description

(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid is a complex organic compound that features a combination of functional groups, including an ester, a ketone, and a tetrachlorinated isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Moiety: Starting with a tetrachlorophthalic anhydride, the isoindole structure can be formed through a reaction with an appropriate amine.

    Esterification: The isoindole intermediate can then undergo esterification with a suitable alcohol, such as 2-methylpropan-2-ol, under acidic conditions.

    Formation of the Pentanoic Acid Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone and ester functional groups.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The tetrachlorinated isoindole moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidation of the ketone group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group results in the corresponding alcohol.

    Substitution: Substitution reactions yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor modulation, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid: Lacks the ester group.

    (2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(1,3-dioxoisoindol-2-yl)pentanoic acid: Lacks the tetrachlorination.

Uniqueness

The presence of both the tetrachlorinated isoindole moiety and the ester group in (2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl4NO6/c1-17(2,3)28-7(23)5-4-6(16(26)27)22-14(24)8-9(15(22)25)11(19)13(21)12(20)10(8)18/h6H,4-5H2,1-3H3,(H,26,27)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMVKJGZIMFCES-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl4NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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